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Compound of Interest

Compound Name: 2-Phenylisonicotinonitrile

Cat. No.: B1349397 Get Quote

For Immediate Release

This guide provides a detailed spectroscopic characterization of 2-Phenylisonicotinonitrile, a

heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

By presenting a comparative analysis of its spectral data alongside related isonicotinonitrile

derivatives, this document serves as a valuable resource for compound identification, structural

elucidation, and quality control. The information is targeted towards researchers, scientists, and

drug development professionals.

Spectroscopic Characterization of 2-
Phenylisonicotinonitrile
2-Phenylisonicotinonitrile (C₁₂H₈N₂) is a molecule combining a phenyl group and a pyridine

ring bearing a nitrile functional group. This unique arrangement of aromatic and functional

groups gives rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy
The FTIR spectrum of 2-Phenylisonicotinonitrile is characterized by several key absorption

bands that confirm its structural features. The most prominent is the sharp and strong nitrile

(C≡N) stretching vibration, which typically appears in the 2200-2260 cm⁻¹ region. Aromatic C-H
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stretching vibrations are observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching

bands are found in the 1580-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Phenylisonicotinonitrile displays signals

corresponding to the aromatic protons of the phenyl and pyridine rings. Due to the electron-

withdrawing nature of the nitrogen atom and the cyano group, these protons are deshielded

and resonate in the downfield region, typically between δ 7.0 and 8.9 ppm. The specific

chemical shifts and coupling patterns depend on the substitution pattern and the electronic

environment of each proton.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the

molecule. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the

range of 110-120 ppm. The aromatic carbons of both the phenyl and pyridine rings will appear

in the approximate range of 120-170 ppm. Quaternary carbons, those without attached

protons, generally show weaker signals.

Mass Spectrometry (MS)
Mass spectrometry of 2-Phenylisonicotinonitrile reveals a molecular ion peak ([M]⁺) at a

mass-to-charge ratio (m/z) of 180, which corresponds to its molecular weight.

Comparative Spectroscopic Data
To provide a clearer understanding of the spectroscopic properties of 2-
Phenylisonicotinonitrile, the following tables compare its expected spectral data with that of

related 2-arylisonicotinonitrile derivatives.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
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Compound
Aromatic Protons
Chemical Shifts (δ, ppm)
and Multiplicity

Other Protons (δ, ppm)

2-Phenylisonicotinonitrile

(Expected)
7.0 - 8.9 (m) -

2-Amino-6-phenyl-4-(p-

tolyl)nicotinonitrile

7.97-7.96 (m, 2H), 7.53-7.51

(m, 2H), 7.45 (m, 3H), 7.32-

7.30 (m, 2H), 7.17 (s, 1H)

5.40 (s, 2H, NH₂), 2.42 (s, 3H,

CH₃)[1]

2-Amino-4-(4-bromophenyl)-6-

phenylnicotinonitrile

8.10-8.08 (m, 2H), 7.73 (d, J =

8.4 Hz, 2H), 7.61 (d, J = 8.8

Hz, 2H), 7.46-7.45 (m, 3H),

7.29 (s, 1H)

7.03 (s, 2H, NH₂)[1]

2-(4-Fluorophenyl)pyridine

8.70 (d, J = 4.4 Hz, 1H), 7.95

(d, J = 8.8 Hz, 2H), 7.80 – 7.66

(m, 2H), 7.45 (d, J = 8.8 Hz,

2H), 7.30 – 7.21 (m, 1H)

-[2]

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

Compound
Aromatic Carbons
(δ, ppm)

Nitrile Carbon
(C≡N) (δ, ppm)

Other Carbons (δ,
ppm)

2-

Phenylisonicotinonitril

e (Expected)

120 - 170 110 - 120 -

2-(4-

Fluorophenyl)pyridine

156.1, 149.7, 137.7,

136.8, 135.0, 128.9,

128.1, 122.3, 120.3

- -[2]

2-(4-

Methoxyphenyl)pyridin

e

160.3, 157.0, 149.4,

136.6, 131.9, 128.1,

121.3, 119.7, 114.0

- 55.2 (OCH₃)[2]

Table 3: Key IR and MS Data Comparison
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Compound
FTIR: C≡N Stretch
(cm⁻¹)

FTIR: Aromatic
C=C Stretch (cm⁻¹)

MS: Molecular Ion
Peak (m/z)

2-

Phenylisonicotinonitril

e

2200 - 2260 1580 - 1600 180

2-Amino-4,6-

diphenylnicotinonitrile
- - -

2-(4-

Chlorophenyl)quinolin

e

- - -

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition: The spectrum is recorded on a 400 or 500 MHz NMR spectrometer.

Standard acquisition parameters include a 30-45 degree pulse width, a spectral width of 12-

16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically,

16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a

corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse

sequence is used to obtain a spectrum with single lines for each carbon. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay are often necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a

thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a

salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background

spectrum of the KBr pellet or empty salt plate is first collected. The sample spectrum is then

recorded, and the background is automatically subtracted. The data is typically collected in

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC).

Ionization: Electron ionization (EI) is a common method for this type of molecule.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Visualizing Spectroscopic Analysis
To illustrate the workflow and structural aspects of the spectroscopic characterization, the

following diagrams are provided.
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Caption: General workflow for the spectroscopic characterization of an organic compound.

Caption: Chemical structure of 2-Phenylisonicotinonitrile with key spectroscopic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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